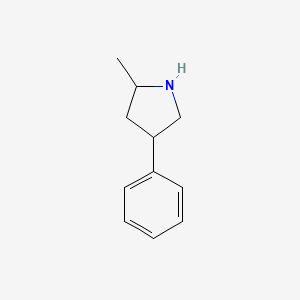

2-甲基-4-苯基吡咯烷

描述

Synthesis Analysis

The synthesis of derivatives of 2-methyl-4-phenylpyrrolidine, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole, followed by alkene reduction. This methodology highlights an efficient means of constructing molecules where the aryl sulfonyl moiety serves both as an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2-methyl-3-(2-nitro-phenyl)-4-phenyl-[1,2,4]oxadiazolidin-5-one, has been elucidated through single-crystal X-ray diffraction studies. These analyses provide insight into the conformational flexibility and intermolecular interactions that may be relevant to 2-methyl-4-phenylpyrrolidine derivatives (Karabıyık et al., 2005).

Chemical Reactions and Properties

2-Methyl-4-phenylpyrrolidine derivatives have been utilized as chiral diamine ligands for copper(II)-catalyzed Henry reactions, exhibiting excellent yields and high levels of enantiocontrol. This indicates the compound's potential as a versatile reagent in asymmetric synthesis (Scharnagel et al., 2014).

Physical Properties Analysis

The synthesis and physical properties of related pyrrolidine derivatives, such as (R)-2-methylpyrrolidine, have been reported, providing an efficient and high-yielding synthesis route. This work offers a basis for understanding the physical properties of 2-methyl-4-phenylpyrrolidine, including solubility, melting point, and boiling point (Zhao et al., 2006).

Chemical Properties Analysis

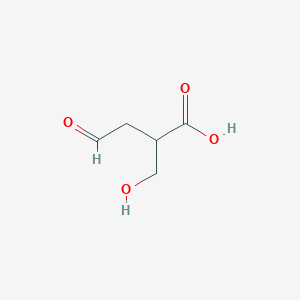

The chemical properties of 2-methyl-4-phenylpyrrolidine can be inferred from studies on similar compounds, such as the reductive amination of dicarbonyl compounds leading to N-substituted pyrrolidines. These reactions showcase the nucleophilic character of the nitrogen atom in the pyrrolidine ring, which is likely applicable to 2-methyl-4-phenylpyrrolidine as well (Manescalchi et al., 1994).

科学研究应用

2-甲基-4-苯基吡咯烷衍生物的合成:通过对环磺酰胺前体进行双重还原,已成功合成了(4S-苯基吡咯烷-2R-基)甲醇和2S-甲基-4S-苯基吡咯烷。这种方法代表了一种有效的构建分子的方式,其中芳基磺酰基同时充当N-保护基和芳基供体(Evans, 2007)。

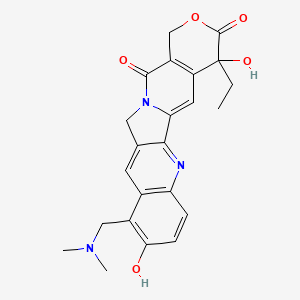

溴结构域抑制中的应用:设计了取代的1-甲基-4-苯基吡咯烷-2-酮作为N-甲基吡咯烷衍生的溴结构域抑制剂。这些衍生物已被合成,并显示出作为含溴结构域蛋白4的抑制剂的亲和力提高(Hilton-Proctor et al., 2020)。

N-苯基吡咯烷的芳基化:已开发了一种无需引导基的直接选择性芳基化N-苯基吡咯烷的方法。该过程使用Ru(H)2(CO)(PCy3)3作为催化剂,并在功能化吡咯烷衍生物中具有潜在应用(Sezen & Sames, 2005)。

神经保护药物:对2R,4R-氨基吡咯烷-2R,4R-二羧酸酯(2R,4R-APDC)的研究表明,它作为代谢型谷氨酸(mGlu)受体亚型mGlu2和mGlu3的激动剂,保护神经元免受兴奋毒性退化的影响。这鼓励寻找有效、选择性和系统活性的mGlu2/3受体激动剂作为神经保护药物(Battaglia et al., 1998)。

抗菌活性:对1β-甲基-2-[(3S,5R)-5-(4-氨甲基苯基)吡咯烷-3-基硫代]卡巴比林的结构活性关系研究表明,某些侧链结构增强了对MRSA和铜绿假单胞菌菌株的抗菌活性(Sato et al., 2002)。

药物化学应用:合成了对药物化学应用有用的4-氟吡咯烷衍生物,如二肽基肽酶IV抑制剂,并转化为有用的中间体(Singh & Umemoto, 2011)。

催化亨利反应:从甲基Boc-L-吡咯氨酸脱保护后得到的顺式-2-氨基甲基-5-苯基吡咯烷已被用作铜(II)催化的亨利反应的手性配体,取得了优异的产率和卓越的对映选择性(Scharnagel et al., 2014)。

安全和危害

The safety information for 2-Methyl-4-phenylpyrrolidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

2-methyl-4-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFFHJJRTWGOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989395 | |

| Record name | 2-Methyl-4-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenylpyrrolidine | |

CAS RN |

6947-14-4 | |

| Record name | NSC56584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)